molecular formula C22H19FN2O3S B2376972 (Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate CAS No. 786676-65-1

(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate

Cat. No. B2376972
CAS RN: 786676-65-1
M. Wt: 410.46
InChI Key: ZVZAUKPEFJHYFJ-UZYVYHOESA-N
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Description

(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives. These derivatives are formed by reacting with substituted benzaldehydes, leading to 5-arylmethylidene derivatives. This synthesis pathway has potential applications in the development of new chemical entities (Tverdokhlebov et al., 2005).

Antimicrobial Activity

  • A study synthesized new derivatives of the compound and evaluated them for antimicrobial activity. Some of these derivatives showed activity against gram-positive Staphylococcus aureus, exceeding the activity of ceftriaxone, a reference drug (Horishny & Matiichuk, 2020).

Anticancer Potential

  • Research has highlighted the synthesis of thiazolidinone derivatives with the compound, which exhibited moderate anticancer activity. This synthesis pathway could be relevant in the development of new anticancer agents (Mabkhot et al., 2019).
  • Another study focused on the stereoselective synthesis of thiazolidine derivatives from the compound, which were then screened for anticancer activity. Some derivatives showed significant activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).

Chemical Structure Analysis

  • The compound has been used in chemical structure analyses, such as X-ray crystallography, to establish the configuration and geometric parameters of synthesized derivatives. These analyses are critical in understanding the molecular structure and potential biological activities of these derivatives (Mabkhot et al., 2019).

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-4-14(2)5-11-17)20(26)19(29-21)12-15-6-8-16(23)9-7-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZAUKPEFJHYFJ-UZYVYHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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